3-Hydroxyestran-17-one is synthesized from naturally occurring steroid precursors, particularly from 19-nortestosterone. It belongs to the class of compounds known as estrogens and is recognized for its potential therapeutic applications in medicine, particularly in the context of hormone replacement therapy and cancer treatment .
The synthesis of 3-Hydroxyestran-17-one can be achieved through various methodologies, typically involving multi-step organic reactions starting from steroid precursors. One common approach involves:
The molecular structure of 3-Hydroxyestran-17-one features a hydroxyl group at the C3 position on the steroid backbone. The structural representation can be summarized as follows:
The stereochemistry around the hydroxyl group is crucial for its biological function and interaction with steroid receptors .
3-Hydroxyestran-17-one participates in various chemical reactions typical of steroid compounds:
The mechanism of action of 3-Hydroxyestran-17-one primarily involves its interaction with estrogen receptors. Upon binding to these receptors, it modulates gene expression related to cell growth, differentiation, and apoptosis. This action is critical in contexts such as breast cancer treatment where estrogen signaling plays a pivotal role.
The physical properties of 3-Hydroxyestran-17-one include:
Chemical properties include:
3-Hydroxyestran-17-one has several significant applications in scientific research and medicine:
Systematic Nomenclature:The IUPAC name for 3-Hydroxyestran-17-one is (8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one, reflecting its stereochemical configuration at eight chiral centers [7]. This nomenclature precisely defines the hydroxy group at position C3 and the ketone at C17 within the estrane backbone.
Synonyms and Identifiers:Table: Alternative Designations for 3-Hydroxyestran-17-one
Identifier Type | Value |
---|---|
CAS Registry Number | 1434-85-1 |
CAS Alternate | 65556-19-6 |
Common Synonyms | 19-Norandrosterone; 17β-Hydroxy-5β-estran-3-one; 19-Noretiocholanolone |
Molecular Formula | C₁₈H₂₈O₂ |
Molecular Weight | 276.41 g/mol |
Key synonyms include 19-norandrosterone (emphasizing the absence of the C19 methyl group) and 17β-hydroxy-5β-estran-3-one (specifying stereochemistry) [1] [5] [7]. The CAS registry 1434-85-1 predominates in chemical databases like NIST and PubChem [1] [6].
Molecular Characteristics:
Core Estrane Framework:3-Hydroxyestran-17-one belongs to the estrane family—characterized by 18 carbon atoms and the absence of the C19 methyl group. Its saturated tetracyclic ring system (gonane nucleus) differentiates it from estra-1,3,5(10)-trienes like estrone, which feature an aromatic A-ring [3] [7].
Table: Comparative Structural Features of Key Estrane Derivatives
Compound | A-ring | C17 Position | Distinctive Features |
---|---|---|---|
3-Hydroxyestran-17-one | Saturated cyclohexanone | Ketone | 3β/3α-hydroxy configuration |
Estrone | Aromatic phenol | Ketone | Estrogenic activity |
19-Norandrostenedione | Unsaturated enone | Ketone | Anabolic precursor |
5α-Estran-3-one, 17β-hydroxy- | Saturated ketone | Hydroxy | Androgen-like configuration |
Functional Group Attributes:
Physicochemical Properties:Key properties derived from computational models include:
Initial Identification:The compound emerged from mid-20th century steroid metabolism studies. Its identification as 19-norandrosterone followed the discovery that nandrolone (19-nortestosterone) metabolites retain the C18 backbone. Early isolation relied on urine extraction from subjects administered nandrolone or related anabolic steroids [7] [8].
Analytical Pioneering (1970s):
Evolution of Research Focus:Early studies emphasized metabolic pathways and doping control applications. By the 1990s, investigations expanded to include:
Table: Key Historical Advances in 3-Hydroxyestran-17-one Research
Year | Milestone | Significance |
---|---|---|
1971 | Kovats Retention Index publication | Enabled reliable GC-MS detection in urine |
1980s | Isolation of 5β isomers | Confirmed human metabolic relevance |
1990s | Discovery of receptor interactions | Revealed dual androgenic/estrogenic potential |
This foundational work established 3-Hydroxyestran-17-one as both a biomarker for anabolic steroid use and a molecule of therapeutic interest [4] [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1